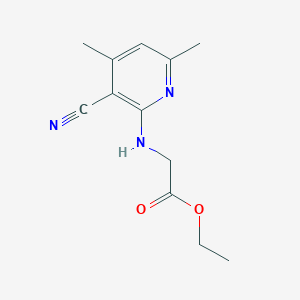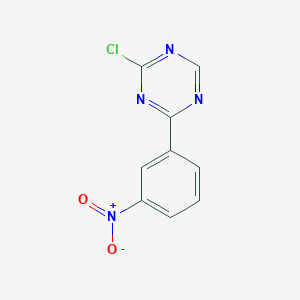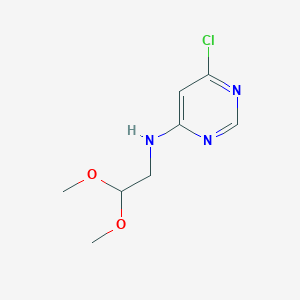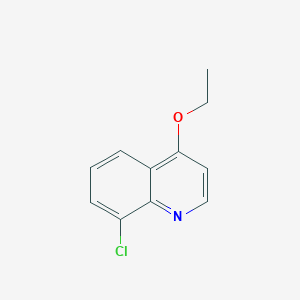
8-Chloro-4-ethoxyquinoline
Vue d'ensemble
Description
8-Chloro-4-ethoxyquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-ethoxyquinoline, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
8-Chloro-4-ethoxyquinoline is a heterocyclic compound that has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis and Structural Analysis :4-Chloro-8-methoxyquinoline and its derivatives are often synthesized through various methods. For instance, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination (Jiang Jia-mei, 2010). The structural characteristics of similar compounds, such as 4-chloro-8-methoxyquinoline-2(1H)-one, have been thoroughly analyzed using techniques like FT-IR, FT-Raman, UV–Vis, NMR, and single crystal diffraction (S. Murugavel et al., 2017).
Chemosensor Applications :Certain derivatives of 4-Chloro-8-methoxyquinoline, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been identified as effective chemosensors. This particular compound selectively responds to Cd 2+ over other tested metal ions via a significant increase in fluorescence, indicating its potential application in monitoring Cd 2+ concentrations in waste effluent streams and food products (L. Prodi et al., 2001).
Biomedical and Pharmacological Applications
Antimicrobial and Antiplaque Activity :Compounds like 4-chloro-8-methoxyquinoline-2(1H)-one have shown promising antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. Their structure and antimicrobial potency have been extensively studied, hinting at their potential in medical applications (S. Murugavel et al., 2017).
Anticancer and Anti-malarial Agents :4-Chloroquinolines are important synthetic precursors for various pharmacologically active agents. For instance, N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide has been developed as an intermediate for the preparation of pelitinib and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, often used in anticancer therapies (Yongjun Mao et al., 2014).
Corrosion Inhibitors :Derivatives of 8-hydroxyquinoline, such as those synthesized with 8-hydroxyquinolin-5-yl methyl-4-chlorobenzoate and 8-hydroxyquinolin-5-yl methyl-4-nitrobenzoate, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their potential industrial applications, especially in protective coatings to prevent metal corrosion (M. Rbaa et al., 2019).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Orientations Futures
Quinoline derivatives, including 8-Chloro-4-ethoxyquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of 8-Chloro-4-ethoxyquinoline could involve further exploration of its synthesis protocols, chemical reactions, and potential applications in various fields .
Propriétés
IUPAC Name |
8-chloro-4-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRVKDLADYKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=C(C2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694857 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-ethoxyquinoline | |
CAS RN |
64965-29-3 | |
| Record name | 8-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



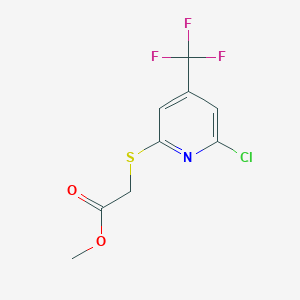
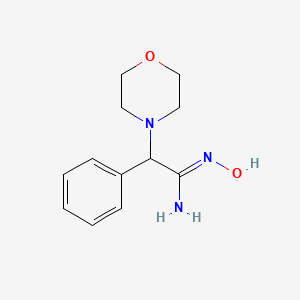
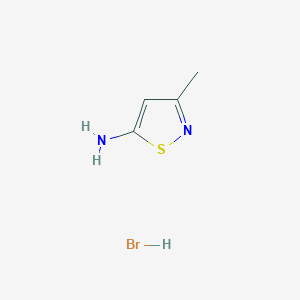
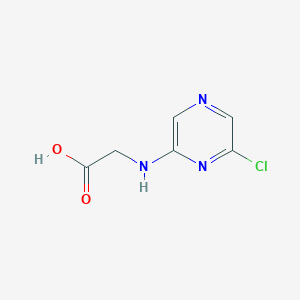

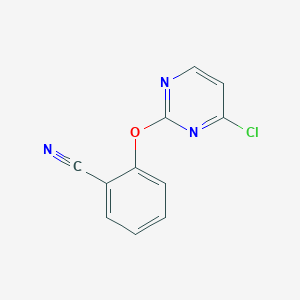
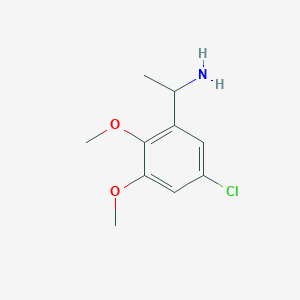
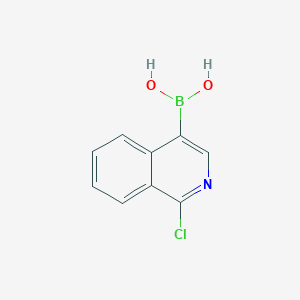

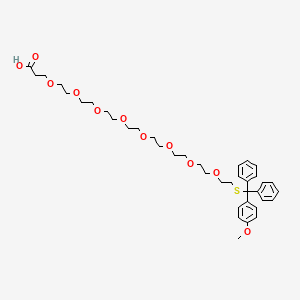
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
